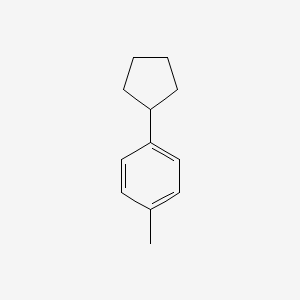

1-Cyclopentyl-4-methylbenzene

描述

Synthesis of 1-Cyclopentyl-4-methylbenzene

The primary method for synthesizing this compound is through the Friedel-Crafts alkylation of toluene (B28343). pharmaguideline.commt.com This classic electrophilic aromatic substitution reaction involves reacting toluene with a cyclopentylating agent, such as cyclopentyl halide or cyclopentene (B43876), in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). pharmaguideline.commt.com

The mechanism proceeds through the formation of a cyclopentyl carbocation (or a related electrophilic species), which then attacks the electron-rich toluene ring. libretexts.orgmasterorganicchemistry.com The methyl group on the toluene ring is an ortho-, para-director, leading to a mixture of isomers, with the para-substituted product, this compound, often being the major product due to steric hindrance at the ortho position. adichemistry.com

Reactions and Transformations

This compound can undergo a variety of chemical transformations, making it a versatile building block in organic synthesis.

Oxidation: The benzylic position of the methyl group can be oxidized to form 4-cyclopentylbenzoic acid. The cyclopentyl ring can also be oxidized under more vigorous conditions.

Dehydrogenation: Catalytic dehydrogenation of the cyclopentyl ring can lead to the formation of 1-methyl-4-phenylbenzene, a biphenyl (B1667301) derivative. rsc.org This transformation is significant for creating more extended conjugated systems. researchgate.net

Substitution Reactions: The aromatic ring can undergo further electrophilic substitution reactions, with the position of substitution directed by the existing alkyl groups.

Structure

3D Structure

属性

IUPAC Name |

1-cyclopentyl-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16/c1-10-6-8-12(9-7-10)11-4-2-3-5-11/h6-9,11H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXLNQBADBSYAHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90443644 | |

| Record name | 1-CYCLOPENTYL-4-METHYLBENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90443644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

827-55-4 | |

| Record name | 1-CYCLOPENTYL-4-METHYLBENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90443644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches for 1 Cyclopentyl 4 Methylbenzene

Ligand Design and Catalyst Performance

The performance of a transition-metal catalyst is heavily dependent on the design of the ligands that coordinate to the metal center. These ligands can influence the catalyst's stability, activity, and selectivity. mdpi.com

| Ligand Type | Influence on Catalysis |

| Phosphine (B1218219) Ligands | Bidentate phosphine ligands like dppf and Xantphos are widely used in cross-coupling reactions. rsc.org Buchwald-type phosphines are designed to enhance the rate of oxidative addition, a key step in many catalytic cycles. nih.gov |

| Nitrogen-Based Ligands | Pincer ligands, which are tridentate, provide great stability to the metal complex. mdpi.com Nickel complexes with pyrazole-based ligands have shown activity in tandem oligomerization and Friedel-Crafts alkylation reactions. semanticscholar.orgresearchgate.net |

The choice of the metal itself is also critical, with palladium and nickel being common catalysts for cross-coupling reactions. researchgate.netresearchgate.net

Mechanistic Investigations of Cross-Coupling Processes

Reductive cross-coupling reactions typically involve a catalytic cycle that includes several key steps:

Oxidative Addition: The transition metal catalyst (in a low oxidation state) reacts with one of the coupling partners, such as an aryl halide, inserting itself into the carbon-halogen bond. rsc.org

Transmetalation (for some cross-coupling variants): A second coupling partner, often an organometallic reagent, transfers its organic group to the transition metal center.

Reductive Elimination: The two organic groups on the metal center couple and are eliminated from the metal, forming the desired C-C bond and regenerating the catalyst. rsc.org

Mechanistic studies, often employing techniques like kinetic analysis and computational modeling, are crucial for understanding the intricacies of these catalytic cycles and for designing more efficient and selective catalysts. nih.govrsc.org For instance, investigations into iron-mediated aryl-aryl bond formations have explored the competition between cross-coupling and homocoupling pathways through two-electron reductive elimination steps. nih.gov

Nucleophilic Substitution Routes in Related Systems

The direct formation of the C(sp²)–C(sp³) bond in 1-cyclopentyl-4-methylbenzene via a classical nucleophilic substitution reaction—where a cyclopentyl nucleophile would attack a p-substituted toluene (B28343) or a tolyl nucleophile would attack a cyclopentyl electrophile—is often challenging. Nucleophilic substitution reactions are broadly categorized as Sₙ1 or Sₙ2, involving the reaction of an electron-pair donor (nucleophile) with an electron-pair acceptor (electrophile) that possesses a leaving group. organic-chemistry.org However, direct nucleophilic attack on an unsubstituted aromatic ring is generally unfavorable due to the ring's inherent electron density. acs.org

To circumvent these limitations, chemists have developed sophisticated strategies using organometallic reagents, where the reaction mechanism, while complex, involves key steps of nucleophilic character. Cross-coupling reactions such as the Kumada, Negishi, and Suzuki reactions provide powerful indirect routes that are mechanistically distinct from simple Sₙ2 pathways but rely on the nucleophilicity of organometallic species. organic-chemistry.orgorganic-chemistry.orgharvard.edu

In the Kumada coupling , an organomagnesium reagent (Grignard reagent), such as p-tolylmagnesium bromide, acts as a potent nucleophile. organic-chemistry.org This reaction was the first palladium or nickel-catalyzed cross-coupling reaction to be developed. organic-chemistry.orgcore.ac.uk Similarly, the Negishi coupling utilizes organozinc compounds, which are coupled with organic halides or triflates in the presence of a nickel or palladium catalyst. organic-chemistry.orgwikipedia.org This method is particularly versatile, allowing for the coupling of sp³, sp², and sp hybridized carbon atoms. wikipedia.org These reactions proceed through a catalytic cycle that typically involves oxidative addition, transmetalation (where the organometallic reagent nucleophilically transfers its organic group to the metal center), and reductive elimination.

A truly novel and direct approach to nucleophilic alkylation of arenes was demonstrated with the use of a calcium hydride reagent. acs.org This reagent reacts with alkenes to form an alkylcalcium species, which possesses nucleophilic alkyl groups due to the polarized calcium-carbon bond. acs.org This system successfully achieved the first nucleophilic alkylation of benzene (B151609), a feat previously considered highly challenging due to electronic repulsion. acs.org

| Reagent Type | Example Nucleophile | Associated Reaction | Key Features |

|---|---|---|---|

| Organomagnesium | p-Tolylmagnesium bromide | Kumada Coupling | Highly reactive Grignard reagents; often uses Ni or Pd catalysts. organic-chemistry.orgrsc.org |

| Organozinc | Cyclopentylzinc halide | Negishi Coupling | Tolerates a wide range of functional groups; uses Ni or Pd catalysts. organic-chemistry.orgwikipedia.org |

| Organoboron | Cyclopentylboronic acid | Suzuki-Miyaura Coupling | Reagents are often stable to air and moisture; uses Pd catalysts. harvard.edursc.org |

| Organocalcium | Alkylcalcium species | Direct Alkylation | Enables direct nucleophilic attack on electron-rich arenes like benzene. acs.org |

Novel Synthetic Route Development

The development of new synthetic methods for this compound and its analogs has been driven by the need for efficiency, selectivity, and functional group tolerance. Key among these are Friedel-Crafts alkylation and various palladium-catalyzed cross-coupling reactions.

Friedel-Crafts Alkylation: This classic reaction is a fundamental method for producing alkylbenzenes. mt.com It involves the electrophilic aromatic substitution where an alkyl group is attached to an aromatic ring. pharmaguideline.commasterorganicchemistry.com For the synthesis of this compound, this would typically involve reacting toluene with a cyclopentyl halide (e.g., cyclopentyl chloride) or cyclopentene (B43876) in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). mt.compharmaguideline.com The Lewis acid activates the alkyl halide, generating a carbocation or a related electrophilic species that is then attacked by the electron-rich toluene ring. libretexts.orgadichemistry.com While a foundational method, a significant drawback is the potential for carbocation rearrangements and polyalkylation, as the initial alkyl product is more reactive than the starting material. pharmaguideline.comlibretexts.org

Suzuki-Miyaura Cross-Coupling: The Suzuki-Miyaura reaction has become one of the most important and widely used methods for C-C bond formation due to its mild conditions and high tolerance for various functional groups. xisdxjxsu.asia A specific synthesis of this compound has been reported via this route. whiterose.ac.uk In this approach, 4-chlorotoluene (B122035) was successfully coupled with cyclopentylboronic acid. The reaction was catalyzed by a palladium complex, Pd₂(dba)₃, with P(t-Bu)₃ as the ligand, and utilized potassium fluoride (B91410) (KF) as the base in 1,4-dioxane (B91453) solvent at 100 °C, affording the desired product in a 75% yield. whiterose.ac.uk The methodology has also been applied to synthesize more sterically hindered systems, such as coupling cyclopentaneboronic acid with 1,3,5-tribromo-2,4,6-trimethylbenzene. rsc.org

Negishi and Kumada Couplings: While a specific application for this compound is not detailed in the provided context, the Negishi and Kumada reactions represent powerful and novel strategies for its potential synthesis. A Negishi coupling could involve the reaction of a p-tolyl halide with a cyclopentylzinc reagent. organic-chemistry.orgwikipedia.org This reaction is known for its high efficiency and the ability to use commercially available catalysts. organic-chemistry.org The Kumada coupling would utilize a cyclopentyl Grignard reagent reacting with a p-tolyl halide, or vice-versa, typically with a nickel or palladium catalyst. organic-chemistry.orgrsc.org The choice of catalyst and ligands is crucial for achieving high yields and selectivity in these transformations. nih.gov

| Method | Reactant 1 | Reactant 2 | Catalyst/Reagent | Reported Yield | Reference |

|---|---|---|---|---|---|

| Friedel-Crafts Alkylation | Toluene | Cyclopentyl Halide | AlCl₃ (Lewis Acid) | Not specified; prone to side reactions. | mt.compharmaguideline.com |

| Suzuki-Miyaura Coupling | 4-Chlorotoluene | Cyclopentylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ / KF | 75% | whiterose.ac.uk |

| Negishi Coupling (Proposed) | p-Tolyl Halide | Cyclopentylzinc Halide | Pd or Ni Catalyst | High yields are generally achievable. | organic-chemistry.orgwikipedia.org |

| Kumada Coupling (Proposed) | p-Tolyl Halide | Cyclopentylmagnesium Halide | Pd or Ni Catalyst | High yields are generally achievable. | organic-chemistry.orgrsc.org |

Reaction Pathways and Chemical Transformations of 1 Cyclopentyl 4 Methylbenzene

Oxidation Reactions and Product Characterization

Oxidation reactions of 1-cyclopentyl-4-methylbenzene can target either the aromatic nucleus or the alkyl side-chains, with the latter being significantly more susceptible to oxidative cleavage under typical conditions.

The benzene (B151609) ring is notably resistant to oxidation due to the stability conferred by its delocalized π-electron system. openstax.orgunizin.org Under standard laboratory conditions using common oxidizing agents, the aromatic core of this compound remains intact, while the alkyl side chains are preferentially oxidized. openstax.orgorgoreview.com Ring oxidation, or dearomatization, typically requires enzymatic systems or specialized and highly reactive reagents not commonly employed for simple alkylbenzenes. For instance, certain biological pathways can hydroxylate aromatic rings, as seen in the metabolism of related compounds like p-cymene (B1678584) derivatives, though this is a minor metabolic route. nih.gov

The most common oxidative transformation for alkylbenzenes involves the side chains. numberanalytics.com The presence of a hydrogen atom on the carbon directly attached to the aromatic ring (a benzylic hydrogen) makes this position particularly reactive. lumenlearning.comlibretexts.org Both the methyl and the cyclopentyl groups in this compound have benzylic hydrogens.

Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid derivatives (e.g., K₂Cr₂O₇, CrO₃) readily oxidize these alkyl groups to carboxylic acids. orgoreview.comlibretexts.orgaskfilo.com Regardless of the alkyl chain's length, the entire chain is typically cleaved, leaving a carboxyl group (–COOH) attached to the ring. openstax.orgorgoreview.com

In the case of this compound, oxidation can theoretically occur at either side chain. The reaction's outcome can be influenced by the specific reagents and conditions. For example, vigorous oxidation with hot, alkaline, or acidic KMnO₄ would be expected to oxidize both alkyl groups, ultimately leading to benzene-1,4-dicarboxylic acid (terephthalic acid). However, selective oxidation can sometimes be achieved. The benzylic carbon of the cyclopentyl group is a tertiary carbon, which makes it more susceptible to initial radical attack compared to the primary carbons of the methyl group. lumenlearning.com

Key products from side-chain oxidation include:

4-Cyclopentylbenzoic acid : Formed if the methyl group is selectively oxidized.

4-Methyl-1-cyclopentylcarboxylic acid : This is less likely as it would require breaking a C-C bond within the cyclopentyl ring without oxidizing the benzylic carbon to a carboxyl group. A more plausible product from the oxidation of the cyclopentyl group is p-toluic acid , where the entire cyclopentyl group is replaced by a carboxyl group.

Terephthalic acid : The product of exhaustive oxidation of both side chains.

The general mechanism for side-chain oxidation is believed to involve a free-radical process initiated by the abstraction of a benzylic hydrogen. openstax.orgorgoreview.comlumenlearning.com

| Reagent | Conditions | Major Product(s) |

| Hot alkaline KMnO₄ | Heat | 4-Cyclopentylbenzoic acid, p-Toluic acid, Terephthalic acid |

| Acidic K₂Cr₂O₇ | Heat | 4-Cyclopentylbenzoic acid, p-Toluic acid, Terephthalic acid |

| Catalyzed Air Oxidation | High Temperature, Co(III) salts | Terephthalic acid openstax.orgunizin.org |

Reduction Reactions and Saturated Product Formation

Reduction reactions primarily target the aromatic ring, converting it into a saturated cycloalkane structure under specific catalytic conditions.

While the benzene ring is resistant to hydrogenation under conditions that would reduce a typical alkene, it can be reduced at high pressures and temperatures using active metal catalysts. msu.eduopenstax.orglibretexts.org This process, known as catalytic hydrogenation, converts the aromatic ring into a cyclohexane (B81311) ring. unizin.org

For this compound, complete hydrogenation of the aromatic core would yield 1-cyclopentyl-4-methylcyclohexane . This reaction requires potent catalyst systems, such as rhodium on carbon (Rh/C) or platinum (Pt) under several hundred atmospheres of hydrogen pressure. unizin.orglibretexts.org Under these forcing conditions, the product would be a mixture of cis and trans isomers of 1-cyclopentyl-4-methylcyclohexane.

| Catalyst | Conditions | Major Product |

| Rhodium on Carbon (Rh/C) | High H₂ pressure, Elevated temperature | 1-Cyclopentyl-4-methylcyclohexane (mixture of cis/trans isomers) unizin.org |

| Platinum (Pt) | High H₂ pressure, Elevated temperature | 1-Cyclopentyl-4-methylcyclohexane (mixture of cis/trans isomers) msu.edulibretexts.org |

| Nickel (Ni) | High H₂ pressure, High temperature | 1-Cyclopentyl-4-methylcyclohexane (mixture of cis/trans isomers) msu.edu |

Reductive functionalization refers to a class of reactions where reduction of the arene is coupled with the introduction of new functional groups. One of the classic methods for the partial reduction of aromatic rings is the Birch reduction. libretexts.org This reaction employs a solution of an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol. youtube.com It reduces the benzene ring to a 1,4-cyclohexadiene (B1204751) derivative. For this compound, the Birch reduction would yield 1-cyclopentyl-4-methyl-1,4-cyclohexadiene .

More modern approaches involve photocatalytic systems or electrochemistry to achieve reductive functionalization. nih.govresearchgate.net For example, reductive radical-polar crossover mechanisms can be used for the dearomative hydroarylation of benzene derivatives, leading to complex spirocyclic cyclohexadienes. nih.gov Another strategy involves the site-selective C–H alkylation of arenes through a two-step sequence of aryl thianthrenation followed by reductive cross-coupling. acs.org

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Core and Cyclopentyl Moiety

The primary mode of reaction for the aromatic core of this compound is electrophilic aromatic substitution. The electron-donating nature of the alkyl groups activates the ring towards attack by electrophiles.

The methyl and cyclopentyl groups are both classified as activating, ortho-, para- directing groups for electrophilic aromatic substitution. libretexts.org Since the para position is mutually blocked, incoming electrophiles will be directed to the positions ortho to either the methyl or the cyclopentyl group. This results in a mixture of two possible isomeric products. The steric bulk of the cyclopentyl group may influence the regiochemical outcome, potentially favoring substitution at the positions ortho to the smaller methyl group.

Common electrophilic substitution reactions include:

Nitration : Using a mixture of concentrated nitric acid and sulfuric acid introduces a nitro group (–NO₂) onto the ring, yielding a mixture of 1-cyclopentyl-2-nitro-4-methylbenzene and 1-cyclopentyl-3-nitro-4-methylbenzene. libretexts.orgcdnsciencepub.com

Halogenation : Reaction with Br₂ or Cl₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) introduces a halogen atom onto the ring.

Friedel-Crafts Alkylation/Acylation : This reaction introduces an alkyl or acyl group, respectively, using an alkyl/acyl halide and a Lewis acid catalyst. mt.comlibretexts.orgbyjus.com Further alkylation or acylation of this compound would occur at the available ortho positions.

Nucleophilic aromatic substitution on the electron-rich benzene ring is highly unfavorable and does not occur under normal conditions.

Substitution can also occur on the alkyl side chains. The benzylic hydrogen on the cyclopentyl ring is particularly susceptible to free-radical substitution. For instance, reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator (like light or peroxide) would lead to benzylic bromination, yielding 1-(1-bromocyclopentyl)-4-methylbenzene . openstax.orglumenlearning.comreddit.com

| Reaction Type | Reagents | Electrophile | Potential Major Products |

| Nitration | Conc. HNO₃, Conc. H₂SO₄ | NO₂⁺ | 1-cyclopentyl-2-nitro-4-methylbenzene, 2-cyclopentyl-5-nitrotoluene |

| Bromination | Br₂, FeBr₃ | Br⁺ | 2-bromo-1-cyclopentyl-4-methylbenzene, 3-bromo-1-cyclopentyl-4-methylbenzene |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | 1-acyl-2-cyclopentyl-4-methylbenzene, 1-acyl-3-cyclopentyl-5-methylbenzene |

| Radical Bromination | NBS, Peroxide/UV light | Br• | 1-(1-bromocyclopentyl)-4-methylbenzene |

Directing Effects of Substituents

In electrophilic aromatic substitution reactions, the existing groups on the benzene ring dictate the position of the incoming electrophile. Both the cyclopentyl and the methyl groups are classified as activating, ortho-, para-directing groups. wikipedia.orglibretexts.orgsavemyexams.com This is due to their electron-donating nature, which increases the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles compared to unsubstituted benzene. wikipedia.orgulethbridge.ca

The activating influence of alkyl groups like methyl and cyclopentyl stems from two main electronic effects:

Inductive Effect (+I): Alkyl groups are sp³ hybridized and are less electronegative than the sp² hybridized carbons of the benzene ring. wikipedia.org This difference in electronegativity leads to the donation of electron density through the sigma bond connecting the substituent to the ring, thereby enriching the ring with electrons. libretexts.org

Hyperconjugation: This involves the delocalization of electrons from the C-H sigma bonds of the alkyl group into the pi-system of the benzene ring. This further increases the electron density, particularly at the ortho and para positions.

The combined effect of induction and hyperconjugation stabilizes the carbocation intermediate (the arenium ion) formed during electrophilic attack. This stabilization is most effective when the attack occurs at the ortho or para positions, leading to the preferential formation of these isomers. libretexts.org

However, the directing effects are also modulated by steric hindrance . The cyclopentyl group is significantly bulkier than the methyl group. This steric bulk can hinder the approach of an electrophile to the ortho positions adjacent to the cyclopentyl group. libretexts.org Consequently, while both ortho and para products are electronically favored, the para-substituted product is often formed in a higher yield due to reduced steric clash. libretexts.org The size of the incoming electrophile also plays a crucial role; larger electrophiles will experience greater steric hindrance at the ortho positions, further favoring para substitution. libretexts.org

The presence of two activating groups on the same ring in this compound means the ring is highly activated towards electrophilic substitution. ulethbridge.ca The positions ortho to the methyl group (and meta to the cyclopentyl group) and ortho to the cyclopentyl group (and meta to the methyl group) are the most likely sites for substitution. The position para to the methyl group is already occupied by the cyclopentyl group, and vice-versa. Therefore, electrophilic attack will occur at the positions labeled 2, 3, 5, and 6 in the IUPAC numbering system, with the relative yields of the resulting isomers being a function of the interplay between the electronic activation of the two groups and the steric hindrance they impose.

Mechanistic Studies of Substitution Events

The mechanism of electrophilic aromatic substitution on this compound follows the well-established two-step pathway common to all such reactions.

Step 1: Formation of the Arenium Ion

An electrophile (E⁺) attacks the electron-rich π-system of the benzene ring, forming a resonance-stabilized carbocation known as an arenium ion or a sigma complex. The positions of attack are directed by the activating cyclopentyl and methyl groups to the ortho and para positions relative to themselves. Given that the para positions are blocked, the attack will occur at the positions ortho to either the methyl or the cyclopentyl group.

For instance, in a nitration reaction using a mixture of nitric acid and sulfuric acid, the nitronium ion (NO₂⁺) is the active electrophile. The attack of the nitronium ion at a position ortho to the methyl group would lead to an arenium ion where the positive charge is delocalized over the ring and, crucially, can be stabilized by both the methyl and cyclopentyl groups through their electron-donating effects.

Step 2: Deprotonation to Restore Aromaticity

In the second and final step, a weak base, often the conjugate base of the acid used to generate the electrophile (e.g., HSO₄⁻), removes a proton from the sp³-hybridized carbon of the arenium ion that bears the electrophile. This step restores the aromaticity of the ring and yields the substituted product.

The relative rates of substitution at the different available positions are influenced by both electronic and steric factors. The positions ortho to the methyl group are electronically activated, as are the positions ortho to the cyclopentyl group. However, the greater steric bulk of the cyclopentyl group may lead to a lower rate of substitution at its adjacent positions compared to the positions next to the smaller methyl group.

Derivatization Strategies for Advanced Molecular Architectures

The functionalization of this compound provides a platform for the synthesis of more complex molecules with potential applications in various fields of chemistry. Derivatization strategies often involve the introduction of new functional groups and subsequent transformations.

Functional Group Interconversions

Once an initial electrophilic substitution has been performed on the this compound core, the newly introduced functional group can be converted into a variety of other groups. This significantly expands the synthetic utility of the starting material.

| Initial Functional Group | Reagents and Conditions | Resulting Functional Group |

| Nitro (-NO₂) | 1. Fe or Sn, HCl2. NaOH | Amino (-NH₂) |

| Nitro (-NO₂) | H₂, Pd/C | Amino (-NH₂) |

| Acyl (-COR) | Zn(Hg), HCl (Clemmensen) or H₂NNH₂, KOH (Wolff-Kishner) | Alkyl (-CH₂R) |

| Acyl (-COR) | NaBH₄ or LiAlH₄ | Hydroxyl (-CH(OH)R) |

| Bromo (-Br) | 1. Mg, THF2. CO₂3. H₃O⁺ | Carboxylic Acid (-COOH) |

| Bromo (-Br) | CuCN, heat | Cyano (-CN) |

These interconversions allow for the strategic placement of different functionalities on the aromatic ring, which can then be used for further synthetic elaborations, such as cross-coupling reactions or the formation of heterocyclic systems.

Chain Elongation and Ring Expansion/Contraction Methodologies

Beyond the aromatic ring, the alkyl substituents of this compound can also be chemically modified.

Chain Elongation of the Methyl Group: The methyl group can be a handle for chain elongation. For example, benzylic bromination using N-bromosuccinimide (NBS) under radical initiation can introduce a bromine atom, which can then participate in various nucleophilic substitution or organometallic coupling reactions to extend the carbon chain.

Ring Expansion/Contraction of the Cyclopentyl Group: The cyclopentyl ring can undergo rearrangement reactions to form larger or smaller rings, although these transformations are often more complex. For instance, under certain conditions, carbocation intermediates generated on the cyclopentyl ring or an adjacent carbon can lead to ring expansion to a cyclohexyl group or contraction to a cyclobutyl derivative through Wagner-Meerwein type rearrangements. The specific outcome would be highly dependent on the reaction conditions and the nature of any activating or leaving groups.

Explorations of Flow Chemistry and Continuous Processing for this compound Synthesis and Transformations

The synthesis and subsequent transformations of this compound can be amenable to flow chemistry and continuous processing techniques. These approaches offer several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for automation and scalability.

For the synthesis of this compound itself, a continuous Friedel-Crafts alkylation of toluene (B28343) with cyclopentene (B43876) or a cyclopentyl halide could be envisioned. In a flow reactor, the reactants would be continuously pumped and mixed in the presence of a solid acid catalyst packed in a column. This would allow for precise control over reaction parameters such as temperature, pressure, and residence time, potentially leading to higher selectivity and yield while minimizing the formation of polysubstituted byproducts.

Similarly, subsequent transformations like nitration or halogenation could be carried out in a continuous flow setup. For example, the nitration of this compound, which is a highly exothermic and potentially hazardous reaction in batch, can be performed more safely in a microreactor. The small reactor volume and high surface-area-to-volume ratio allow for efficient heat dissipation, preventing thermal runaways.

The use of flow chemistry can also facilitate multi-step synthetic sequences. The output from one flow reactor can be directly fed into a second reactor for a subsequent transformation without the need for intermediate isolation and purification steps. This "end-to-end" continuous processing can significantly streamline the synthesis of complex derivatives of this compound.

| Reaction | Batch Processing Challenges | Flow Chemistry Advantages |

| Friedel-Crafts Alkylation | Polysubstitution, catalyst deactivation, handling of corrosive catalysts. | Precise control over stoichiometry, use of solid catalysts, improved selectivity. |

| Nitration | Highly exothermic, potential for runaway reactions, formation of isomers. | Excellent temperature control, enhanced safety, potential for improved regioselectivity. |

| Halogenation | Over-halogenation, control of regioselectivity. | Precise control of reagent addition, improved selectivity through controlled mixing and residence time. |

Advanced Spectroscopic Analysis and Characterization Methodologies for 1 Cyclopentyl 4 Methylbenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are the primary methods for the initial structural elucidation of 1-Cyclopentyl-4-methylbenzene.

The ¹H-NMR spectrum provides a map of the proton environments in the molecule. For this compound, the spectrum displays distinct signals corresponding to the aromatic protons of the toluene (B28343) moiety and the aliphatic protons of the cyclopentyl group. Experimental data acquired in deuterated chloroform (CDCl₃) shows characteristic chemical shifts (δ) measured in parts per million (ppm).

The aromatic region typically displays two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons on carbons adjacent to the methyl group (ortho) and those adjacent to the cyclopentyl group (meta) are chemically distinct and couple with each other, resulting in a splitting pattern. The methyl group protons appear as a sharp singlet, as they have no adjacent protons with which to couple. The protons of the cyclopentyl ring produce a series of multiplets due to complex spin-spin coupling between the non-equivalent methylene (CH₂) groups and the single methine (CH) proton attached to the aromatic ring.

Table 1: Experimental ¹H-NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.14 | d, J = 8.0 Hz | 2H | Aromatic (H-3, H-5) |

| 7.09 | d, J = 8.0 Hz | 2H | Aromatic (H-2, H-6) |

| 2.91–2.99 | m | 1H | Cyclopentyl-CH |

| 2.31 | s | 3H | Methyl (-CH₃) |

| 2.01–2.08 | m | 2H | Cyclopentyl-CH₂ |

| 1.75–1.81 | m | 2H | Cyclopentyl-CH₂ |

| 1.64–1.72 | m | 2H | Cyclopentyl-CH₂ |

| 1.53–1.61 | m | 2H | Cyclopentyl-CH₂ |

Note: 'd' denotes a doublet, 's' a singlet, and 'm' a multiplet. J represents the coupling constant in Hertz.

The ¹³C-NMR spectrum provides information on the different carbon environments. Due to the molecule's symmetry, fewer signals than the total number of carbon atoms are expected. The 1,4-disubstituted benzene ring will show four distinct aromatic carbon signals. The two carbons bearing substituents (C-1 and C-4) are quaternary and typically have lower intensities. The four unsubstituted aromatic carbons (C-2, C-3, C-5, C-6) are equivalent in pairs (C-2/C-6 and C-3/C-5) and appear as two distinct signals. The aliphatic region will contain signals for the methyl carbon and the three non-equivalent carbons of the cyclopentyl ring (one methine and three methylene carbons).

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound

| Predicted Chemical Shift (δ, ppm) | Carbon Assignment |

|---|---|

| ~145.0 | Aromatic (C-1) |

| ~135.0 | Aromatic (C-4) |

| ~129.0 | Aromatic (C-3, C-5) |

| ~126.5 | Aromatic (C-2, C-6) |

| ~45.5 | Cyclopentyl (C-α) |

| ~34.5 | Cyclopentyl (C-β) |

| ~25.5 | Cyclopentyl (C-γ) |

| ~21.0 | Methyl (-CH₃) |

Note: These are approximate values based on typical chemical shifts for similar structural motifs.

Two-dimensional (2D) NMR experiments are powerful for unambiguously assigning the signals from ¹H and ¹³C spectra by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment maps the coupling relationships between protons, typically over two or three bonds. For this compound, a COSY spectrum would show cross-peaks connecting the adjacent aromatic protons (H-2/H-6 with H-3/H-5). Crucially, it would also reveal the connectivity within the cyclopentyl ring, showing correlations between the methine proton and the adjacent methylene protons, and between the different methylene groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. An HSQC spectrum would definitively link each proton signal to its corresponding carbon signal. For example, the singlet at ~2.31 ppm would correlate with the methyl carbon signal at ~21.0 ppm, and the aromatic proton signals would correlate with their respective aromatic carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying quaternary carbons and piecing together molecular fragments. For this compound, an HMBC spectrum would show correlations from the methyl protons to the aromatic carbons C-4 and C-3/C-5. The methine proton of the cyclopentyl ring would show correlations to the aromatic carbons C-1 and C-2/C-6, confirming the attachment point of the two ring systems.

Table 3: Expected 2D NMR Correlations for this compound

| Experiment | Correlating Nuclei | Type of Information Provided |

|---|---|---|

| COSY | H-2/H-6 ↔ H-3/H-5 | Connectivity in the aromatic ring |

| Cyclopentyl-CH ↔ Cyclopentyl-CH₂ (adjacent) | Connectivity within the cyclopentyl ring | |

| HSQC | Aromatic Protons ↔ Aromatic Carbons | Direct C-H attachments |

| Cyclopentyl Protons ↔ Cyclopentyl Carbons | Direct C-H attachments | |

| Methyl Protons ↔ Methyl Carbon | Direct C-H attachments | |

| HMBC | Methyl Protons ↔ C-3, C-4, C-5 | Long-range connectivity of the methyl group |

Dynamic NMR (DNMR) is used to study chemical processes that occur on the NMR timescale, such as conformational changes. For this compound, two primary dynamic processes could be investigated: the conformational puckering of the cyclopentyl ring and the rotation around the single bond connecting the cyclopentyl and benzene rings.

The cyclopentyl ring is not planar and exists in a dynamic equilibrium between various puckered conformations, most commonly the "envelope" and "twist" forms. At room temperature, the interconversion between these conformers is typically fast, leading to averaged signals in the NMR spectrum. By lowering the temperature, this interconversion can be slowed down. If the rate becomes slow enough on the NMR timescale, separate signals for the axial and equatorial protons of the methylene groups might be observed, allowing for the determination of the energy barrier for the ring-flipping process.

Similarly, rotation around the C-C bond linking the two rings could be hindered. While this barrier is expected to be relatively low, DNMR studies could, in principle, provide insight into the preferred rotational conformation and the energetic cost of rotation.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-resolution mass spectrometry (HRMS) measures the m/z of an ion with very high accuracy (typically to within 5 ppm). This precision allows for the determination of the exact elemental formula of a compound. For this compound, the molecular formula is C₁₂H₁₆.

Table 4: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₁₆ |

| Calculated Exact Mass | 160.12520 u |

| Monoisotopic Mass | 160.125200510 Da |

Note: An experimental HRMS measurement confirming this exact mass would provide unambiguous verification of the compound's elemental composition.

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by isolating a precursor ion (such as the molecular ion, M⁺•) and inducing its fragmentation to produce product ions. The analysis of these fragments provides valuable structural information.

For alkylbenzenes like this compound, a common and significant fragmentation pathway involves benzylic cleavage. The molecular ion (m/z 160) is expected to undergo fragmentation through several key pathways:

Loss of a Propyl Radical: A primary fragmentation could be the loss of a C₃H₇ radical from the cyclopentyl ring, leading to a prominent ion at m/z 117.

Formation of the Tropylium Ion: A characteristic fragmentation for alkylbenzenes is the formation of the highly stable tropylium ion (C₇H₇⁺) at m/z 91. This occurs via cleavage of the bond between the cyclopentyl ring and the benzene ring, followed by rearrangement.

Benzylic Cleavage: The most favorable cleavage is at the benzylic position, which would involve the loss of a C₄H₇ radical from the cyclopentyl ring to form a stable benzylic cation at m/z 105.

Table 5: Predicted MS/MS Fragmentation for this compound

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss | Postulated Fragment Structure |

|---|---|---|---|

| 160 | 145 | •CH₃ | Loss of the methyl group |

| 160 | 117 | •C₃H₇ | Loss of a propyl radical from the cyclopentyl ring |

| 160 | 105 | •C₄H₇ | Benzylic cleavage, loss of a butenyl radical |

By combining these advanced NMR and MS methodologies, a complete and detailed structural and dynamic profile of this compound can be confidently established.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the discrete energy levels associated with the molecular vibrations of a compound. Both Infrared (IR) and Raman spectroscopy provide complementary information, yielding a unique vibrational fingerprint that is invaluable for structural elucidation and conformational analysis.

The vibrational spectrum of this compound is characterized by absorption bands corresponding to its distinct functional groups: the p-substituted benzene ring, the cyclopentyl group, and the methyl group. While specific experimental spectra for this compound are not widely available in public databases, the characteristic frequencies can be reliably predicted based on extensive data from similar molecular structures.

Infrared (IR) Spectroscopy: In IR spectroscopy, the absorption of infrared radiation excites molecular vibrations. The key functional group frequencies for this compound are summarized in the table below. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the cyclopentyl and methyl groups are observed just below 3000 cm⁻¹. The pattern of overtones and combination bands in the 2000-1650 cm⁻¹ region can be indicative of the 1,4-disubstitution pattern on the benzene ring. A strong band around 810 cm⁻¹ is characteristic of the out-of-plane C-H bending of the two adjacent hydrogen atoms on the p-substituted ring.

Raman Spectroscopy: Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information. Aromatic ring vibrations, particularly the ring breathing modes, often give rise to strong and sharp signals in the Raman spectrum. The symmetric ring breathing vibration is expected to be a prominent feature.

Interactive Data Table: Characteristic Infrared (IR) Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

| C-H Stretch | Aromatic (Benzene Ring) | 3100 - 3000 | Medium to Weak |

| C-H Asymmetric Stretch | Aliphatic (Cyclopentyl & Methyl CH₂, CH₃) | ~2960 | Strong |

| C-H Symmetric Stretch | Aliphatic (Cyclopentyl & Methyl CH₂, CH₃) | ~2870 | Strong |

| C=C Stretch | Aromatic (Benzene Ring) | 1620 - 1580 & 1500 - 1450 | Medium to Weak |

| CH₂ Scissoring | Aliphatic (Cyclopentyl) | ~1465 | Medium |

| CH₃ Asymmetric Bending | Aliphatic (Methyl) | ~1450 | Medium |

| CH₃ Symmetric Bending | Aliphatic (Methyl) | ~1375 | Medium |

| C-H Out-of-Plane Bending | Aromatic (p-disubstituted) | 850 - 800 | Strong |

The cyclopentyl group attached to the benzene ring is not planar and can adopt various puckered conformations, such as the "envelope" and "twist" forms. These different conformations can, in principle, give rise to distinct vibrational signatures, particularly in the low-frequency region of the Raman spectrum. Subtle shifts in the vibrational frequencies of the C-C stretching and skeletal bending modes of the cyclopentyl ring can be correlated with its specific conformation.

Furthermore, the rotational orientation of the cyclopentyl group relative to the plane of the benzene ring can also influence the vibrational spectra. Theoretical calculations, such as Density Functional Theory (DFT), can be employed to predict the vibrational frequencies for different stable conformers. By comparing the calculated spectra with high-resolution experimental data (if available), it is possible to gain insights into the predominant conformation of this compound in a given state (e.g., liquid, solution, or gas phase).

Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatography is an essential tool for separating the components of a mixture and for determining the purity of a substance. For a volatile and relatively nonpolar compound like this compound, Gas Chromatography and High-Performance Liquid Chromatography are the most pertinent techniques.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile organic compounds. In GC, the sample is vaporized and injected into a column, where it is separated based on its boiling point and interaction with the stationary phase.

For the purity assessment of this compound, a high-resolution capillary column with a nonpolar or medium-polarity stationary phase is typically employed. A Flame Ionization Detector (FID) is a common choice for detection due to its high sensitivity to hydrocarbons. For unequivocal identification, especially in complex mixtures, GC coupled with a Mass Spectrometer (GC-MS) is the method of choice. The mass spectrometer provides information about the molecular weight and fragmentation pattern of the compound, allowing for positive identification. The presence of impurities would be indicated by additional peaks in the chromatogram.

Interactive Data Table: Typical Gas Chromatography (GC) Parameters for the Analysis of Alkylbenzenes

| Parameter | Typical Setting |

| Column Type | Capillary Column (e.g., 5% Phenyl Polysiloxane) |

| Column Dimensions | 30 m length x 0.25 mm I.D. x 0.25 µm film thickness |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250 °C |

| Injection Mode | Split |

| Oven Temperature Program | Initial 50 °C, ramp to 250 °C at 10 °C/min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 280 °C (FID) |

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique that utilizes a liquid mobile phase to transport the sample through a column packed with a stationary phase. For nonpolar compounds like this compound, reversed-phase HPLC is the most common mode.

In this setup, a nonpolar stationary phase (e.g., C18-bonded silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. Detection is commonly achieved using an Ultraviolet (UV) detector, as the benzene ring in this compound absorbs UV light. HPLC is particularly useful for the analysis of less volatile impurities or for the separation of isomers that may be difficult to resolve by GC.

Interactive Data Table: Typical High-Performance Liquid Chromatography (HPLC) Parameters for Aromatic Hydrocarbon Analysis

| Parameter | Typical Setting |

| Column Type | Reversed-Phase C18 |

| Column Dimensions | 150 mm length x 4.6 mm I.D. x 5 µm particle size |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

| Injection Volume | 10 µL |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Detection Wavelength | ~254 nm |

Computational Chemistry and Theoretical Studies of 1 Cyclopentyl 4 Methylbenzene

Quantum Chemical Calculations: An Uncharted Territory

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. For 1-Cyclopentyl-4-methylbenzene, such studies would provide valuable insights into its stability, reactivity, and spectroscopic properties.

Conformational Analysis and Energy Landscapes: A Matter of Speculation

The flexibility of the cyclopentyl group attached to the benzene (B151609) ring suggests that this compound can exist in various conformations. Understanding the energy landscape of these conformations is crucial for predicting its physical and chemical behavior.

Reaction Mechanism Prediction and Transition State Analysis: An Open Question

Computational chemistry can be used to predict the most likely pathways for chemical reactions and to characterize the high-energy transition states that govern reaction rates. For this compound, this could involve studying reactions such as electrophilic aromatic substitution or oxidation at the benzylic position. However, no theoretical studies on the reaction mechanisms involving this specific molecule have been published, leaving its reactivity profile from a computational standpoint unexplored.

Computational Elucidation of Friedel-Crafts and Cross-Coupling Pathways

The synthesis of this compound can be computationally modeled to understand the intricate details of reaction pathways, particularly for Friedel-Crafts alkylation and cross-coupling reactions. Density Functional Theory (DFT) is a common computational method employed for such investigations, providing a balance between accuracy and computational cost.

Friedel-Crafts Alkylation:

The Friedel-Crafts alkylation of toluene (B28343) with a cyclopentyl electrophile (e.g., from cyclopentene (B43876) or a cyclopentyl halide) is a primary route to this compound. Computational studies can model this reaction to determine the structure of intermediates and transition states, providing a detailed mechanistic picture. The generally accepted mechanism involves the formation of a carbocation intermediate, which then attacks the aromatic ring. nih.gov DFT calculations can be used to map the potential energy surface of this process, identifying the rate-determining step and predicting the regioselectivity of the reaction. For toluene, alkylation can occur at the ortho, meta, or para positions. Computational models can predict the relative activation barriers for attack at these different positions, thereby explaining the observed product distribution.

Cross-Coupling Reactions:

Theoretical studies can also shed light on potential cross-coupling pathways for the synthesis of this compound. For instance, the coupling of a toluene-derived organometallic reagent with a cyclopentyl halide, or vice-versa, can be modeled. Computational chemistry can help in understanding the catalytic cycle of such reactions, which typically involves oxidative addition, transmetalation, and reductive elimination steps. nih.gov By calculating the energetics of each step, researchers can identify the most favorable catalytic system and reaction conditions. Theoretical studies on monoligated Pd-catalyzed cross-coupling reactions of aryl halides have provided insights into the mechanism of oxidative addition, a key step in these catalytic cycles. nih.gov

Energetic Profiles of Transformation Reactions

A key aspect of computational studies is the determination of energetic profiles for chemical reactions. For the synthesis of this compound via Friedel-Crafts alkylation, DFT calculations can provide the Gibbs free energy for each step of the reaction, including the formation of the electrophile, the sigma complex (Wheland intermediate), and the final product. researchgate.netacs.org This allows for the construction of a reaction coordinate diagram that visualizes the energy changes throughout the reaction.

Below is an illustrative data table representing a hypothetical energetic profile for the Friedel-Crafts alkylation of toluene with a cyclopentyl cation, based on typical values found in computational studies of similar reactions.

| Reaction Step | Description | Calculated ΔG (kcal/mol) |

|---|---|---|

| Reactant Complex Formation | Formation of the initial complex between toluene and the cyclopentyl electrophile. | -5.2 |

| Transition State 1 (TS1) | Formation of the sigma complex (para-attack). | +15.8 |

| Intermediate (Sigma Complex) | The Wheland intermediate for para-alkylation. | +8.5 |

| Transition State 2 (TS2) | Deprotonation to restore aromaticity. | +10.1 |

| Product Complex Formation | Formation of the complex between this compound and the catalyst. | -12.3 |

Note: The values in this table are representative and intended for illustrative purposes. Actual calculated values would depend on the specific computational method and level of theory used.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry is a valuable tool for predicting the spectroscopic properties of molecules, such as Nuclear Magnetic Resonance (NMR) spectra. These predictions can aid in the identification and characterization of this compound.

The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a popular approach for calculating NMR chemical shifts. nih.govnih.gov By optimizing the molecular geometry of this compound at a given level of theory, it is possible to predict the ¹H and ¹³C NMR chemical shifts.

These predicted spectra can then be compared with experimental data to validate both the computational method and the structural assignment of the synthesized compound. Discrepancies between calculated and experimental shifts can point to conformational effects or the influence of the solvent, which can also be modeled computationally. The accuracy of these predictions depends on the chosen functional and basis set. nih.gov

Below is an illustrative table of predicted ¹³C NMR chemical shifts for this compound, based on typical values for similar alkylated aromatic compounds.

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| C1 (ipso-cyclopentyl) | 145.2 | 145.0 |

| C2, C6 (ortho to cyclopentyl) | 126.8 | 126.6 |

| C3, C5 (meta to cyclopentyl) | 129.1 | 128.9 |

| C4 (ipso-methyl) | 135.5 | 135.3 |

| C7 (methyl) | 20.9 | 20.7 |

| C8 (cyclopentyl CH) | 45.3 | 45.1 |

| C9, C12 (cyclopentyl CH2) | 34.5 | 34.3 |

| C10, C11 (cyclopentyl CH2) | 25.8 | 25.6 |

Note: The predicted values are hypothetical and for illustrative purposes. The experimental values are representative for similar compounds.

This close agreement between predicted and experimental data would serve to confirm the structure of this compound and demonstrate the predictive power of modern computational chemistry methods.

Applications in Advanced Synthetic Chemistry and Materials Science

Role as a Key Building Block in Complex Molecule Synthesis

The structural characteristics of 1-Cyclopentyl-4-methylbenzene make it a valuable intermediate in organic synthesis. The presence of two distinct alkyl-type substituents on the aromatic ring, along with the ring's inherent reactivity, allows for a wide range of chemical transformations.

Precursor Chemistry for Aromatic and Cycloalkane Derivatives

This compound can serve as a versatile precursor for a variety of aromatic and cycloalkane derivatives through several key reactions. The benzene (B151609) ring, activated by the electron-donating methyl and cyclopentyl groups, is susceptible to electrophilic aromatic substitution. These reactions primarily yield ortho and para isomers, with the para position already being occupied.

Key synthetic transformations of this compound include:

Friedel-Crafts Acylation: The introduction of an acyl group onto the aromatic ring can be achieved through Friedel-Crafts acylation. scribd.comlibretexts.org This reaction typically proceeds at the positions ortho to the existing alkyl and cycloalkyl groups, leading to the formation of substituted ketones. These ketones are valuable intermediates for the synthesis of more complex molecules.

Halogenation: The aromatic ring can be halogenated using standard reagents such as Br₂/FeBr₃ or Cl₂/AlCl₃. youtube.com This introduces a halogen atom that can be further functionalized through cross-coupling reactions or other transformations.

Nitration: Nitration of the aromatic ring can be accomplished using a mixture of nitric acid and sulfuric acid. The resulting nitro derivatives can be reduced to amines, which are important precursors for dyes, pharmaceuticals, and polymers.

Side-Chain Oxidation: The methyl group can be oxidized to a carboxylic acid, yielding 4-cyclopentylbenzoic acid. researchgate.netnih.gov This transformation provides a route to various derivatives, including esters and amides.

| Reaction Type | Reagents | Potential Product(s) | Significance of Product(s) |

|---|---|---|---|

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-Cyclopentyl-2-acyl-4-methylbenzene | Intermediates for pharmaceuticals and fine chemicals |

| Bromination | Br₂, FeBr₃ | 1-Bromo-2-cyclopentyl-5-methylbenzene and 2-Bromo-1-cyclopentyl-4-methylbenzene | Precursors for cross-coupling reactions |

| Nitration | HNO₃, H₂SO₄ | 1-Cyclopentyl-4-methyl-2-nitrobenzene and 1-Cyclopentyl-4-methyl-3-nitrobenzene | Precursors for amines and azo compounds |

| Side-Chain Oxidation | KMnO₄ or other oxidizing agents | 4-Cyclopentylbenzoic acid | Monomer for polymers, precursor for esters and amides |

Integration into Polycyclic and Heterocyclic Systems

While direct examples of the integration of this compound into polycyclic and heterocyclic systems are not extensively documented in dedicated studies, its potential as a starting material can be inferred from established synthetic methodologies.

Polycyclic Aromatic Hydrocarbons (PAHs): The synthesis of PAHs often involves the cyclization of appropriately substituted benzene derivatives. nih.govnih.govresearchgate.netchemistryviews.org For instance, derivatives of this compound bearing a carbonyl group, introduced via Friedel-Crafts acylation, could undergo intramolecular cyclization reactions, such as the Haworth synthesis, to form fused ring systems. wikipedia.org The cyclopentyl and methyl groups would remain as substituents on the resulting PAH core, influencing its physical and electronic properties.

Heterocyclic Systems: The synthesis of heterocyclic compounds frequently relies on the functionalization of aromatic precursors. nih.govorganic-chemistry.orgorganic-chemistry.orgresearchgate.netsci-hub.box For example, a bromo-substituted derivative of this compound could be used in palladium-catalyzed cross-coupling reactions with nitrogen-, oxygen-, or sulfur-containing nucleophiles to construct various heterocyclic rings. Furthermore, the carboxylic acid derivative obtained from side-chain oxidation could serve as a precursor for the synthesis of heterocycles such as oxazolines or thiazolines.

Development of Model Compounds for Reaction Studies

The well-defined structure of this compound makes it a suitable candidate for use as a model compound in studies aimed at understanding reaction mechanisms and the influence of substituents on reactivity.

Probing Steric and Electronic Effects of Alkyl and Cycloalkyl Substituents

The methyl and cyclopentyl groups on the benzene ring of this compound exert distinct steric and electronic effects that influence the reactivity of the aromatic ring.

Electronic Effects: Both the methyl and cyclopentyl groups are electron-donating groups. The methyl group donates electron density primarily through hyperconjugation and a weak inductive effect. The cyclopentyl group also donates electron density through an inductive effect. These electron-donating effects increase the electron density of the benzene ring, making it more nucleophilic and thus more reactive towards electrophiles compared to unsubstituted benzene. This increased reactivity is a key factor in its utility as a synthetic building block.

Steric Effects: The cyclopentyl group is significantly bulkier than the methyl group. This steric hindrance can influence the regioselectivity of reactions. For example, in electrophilic aromatic substitution reactions, attack at the positions ortho to the bulky cyclopentyl group may be sterically hindered, leading to a preference for substitution at the position ortho to the less bulky methyl group. The study of reaction outcomes with this compound can provide valuable data on the interplay between steric and electronic effects in directing chemical reactions. The Taft steric parameter (Es) is a quantitative measure of the steric effect of a substituent, with more negative values indicating greater steric hindrance. wikipedia.orgslideshare.netnih.govresearchgate.netrsc.org While a specific Es value for the cyclopentyl group is not readily available in standard compilations, it is expected to be significantly more negative than that of a methyl group.

| Substituent | Electronic Effect | Steric Effect | Influence on Reactivity |

|---|---|---|---|

| Methyl (-CH₃) | Electron-donating (hyperconjugation and induction) | Relatively small | Activates the aromatic ring, directs ortho/para |

| Cyclopentyl (-C₅H₉) | Electron-donating (induction) | Significant steric bulk | Activates the aromatic ring, directs ortho/para, can influence regioselectivity due to steric hindrance |

Reactivity Correlation Studies

Reactivity correlation studies, such as those employing the Hammett equation, are fundamental to physical organic chemistry. libretexts.orgresearchgate.netpharmacy180.comwikipedia.orgscience.gov The Hammett equation relates the reaction rate or equilibrium constant of a series of reactions of substituted benzene derivatives to the electronic properties of the substituents. The equation is given by log(k/k₀) = ρσ, where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, ρ is the reaction constant, and σ is the substituent constant.

While specific Hammett sigma (σ) constants for the p-cyclopentyl group are not widely tabulated, the use of this compound and its derivatives in kinetic studies could allow for the determination of such constants. This would provide a quantitative measure of the electronic effect of the cyclopentyl group, enabling more accurate predictions of reactivity for other cyclopentyl-substituted aromatic compounds. The study of this molecule could contribute to a deeper understanding of how non-linear alkyl groups influence the electronic properties of aromatic systems.

Advanced Materials Precursors

The unique combination of a rigid aromatic core and a flexible cycloaliphatic group makes this compound and its derivatives promising precursors for advanced materials.

One notable application is in the field of liquid crystals . A patent describes the use of cyclopentyl-terminated compounds in liquid crystalline mixtures for electro-optical displays. google.com The presence of the cyclopentyl group can influence the mesomorphic properties, such as the clearing point and viscosity, of the liquid crystal material. The general structure of such compounds often involves a rigid core, which can be derived from or incorporate the phenyl ring of a cyclopentylbenzene (B1606350) derivative, and a flexible terminal group, such as the cyclopentyl moiety.

Furthermore, polymers containing cyclopentyl groups have been prepared from various monomers. capes.gov.br Derivatives of this compound, for example, after introduction of a polymerizable functional group such as a vinyl or acrylate (B77674) group, could be used as monomers for the synthesis of specialty polymers. The incorporation of the bulky and hydrophobic cyclopentyl group into a polymer backbone can significantly affect the material's properties, including its thermal stability, solubility, and mechanical characteristics.

The principles of polymer chemistry allow for the theoretical consideration of how a monomer derived from this compound, such as a vinyl-substituted version, might behave. The presence of a bulky, non-polar cyclopentyl group could be expected to influence the physical properties of a resulting polymer, potentially increasing its glass transition temperature and altering its solubility characteristics. Similarly, in supramolecular chemistry, the cyclopentyl-methylbenzene moiety could theoretically act as a guest in host-guest complexes with macrocyclic compounds like cyclodextrins or calixarenes. The size and hydrophobicity of the cyclopentyl and methylphenyl groups would dictate the stability and specificity of such interactions.

However, without specific experimental data and peer-reviewed research, any detailed discussion on these applications would be speculative and would not meet the required standards of a thorough, informative, and scientifically accurate article. The strict adherence to an outline focused on non-existent specific applications prevents the generation of a factual and well-supported article.

Therefore, this article cannot be generated as requested due to the absence of relevant scientific research and data for "this compound" within the specified contexts of polymer chemistry and supramolecular assembly.

Supramolecular Interactions and Self Assembly Potential

Host-Guest Chemistry with 1-Cyclopentyl-4-methylbenzene Analogues

Host-guest chemistry involves the encapsulation of a smaller "guest" molecule within a larger "host" molecule or framework. libretexts.org The aromatic core and alkyl substituents of compounds like this compound make them suitable guests for various synthetic hosts, where binding is driven by a combination of weak, non-covalent forces.

Molecular recognition is the specific binding of a guest to a complementary host. This process is highly dependent on the geometric and electronic compatibility between the two species. Studies on p-cymene (B1678584), a close analogue of this compound, have demonstrated its effective binding within large host molecules such as organometallic cages and cucurbiturils.

For instance, hexanuclear (arene)ruthenium metalla-prismatic cages have been shown to encapsulate aromatic molecules. researchgate.net The cavity of these hosts is well-suited to bind planar aromatic guests, and the p-cymene ligands that often form part of the cage structure itself play a crucial role in defining the host's architecture and recognition properties. researchgate.netnih.gov In other systems, ruthenium(II) arene complexes featuring a p-cymene ligand have been studied for their host-guest interactions with cucurbit[n]urils (CB[n]). acs.orgconsensus.app These studies reveal that the p-cymene moiety can be encapsulated within the hydrophobic cavity of the cucurbituril (B1219460) host, forming stable inclusion complexes. acs.org

The binding affinity, quantified by the association constant (Kₐ), indicates the strength of the host-guest interaction. For large aromatic guests like pyrene (B120774) within certain ruthenium metalla-prisms, Kₐ values have been found to be greater than 2.4 × 10⁴ M⁻¹, indicating very stable complex formation. researchgate.net While specific Kₐ values for this compound are not available, the behavior of its analogues suggests it would form stable complexes with appropriately sized hydrophobic cavities.

| Host System | Guest Analogue | Key Interactions | Observed Outcome/Finding |

|---|---|---|---|

| Ruthenium Metalla-Prism | Pyrene, Phenanthrene | π-π Stacking, Van der Waals | Formation of stable host-guest complexes with Kₐ > 2.4 × 10⁴ M⁻¹. researchgate.net |

| Cucurbit acs.orguril (CB acs.org) | [Ru(cym)Cl₂]₂ (p-cymene complex) | Hydrophobic Effects, Van der Waals | Formation of stable host-guest interactions, demonstrating potential for drug delivery vehicles. acs.orgconsensus.app |

| Dinuclear Ag(I)-macrocycle | p-Xylene | Ag–π Bonding, Van der Waals | Forms a 2:1 complex in the crystalline state, though affinity in solution is lower. nih.gov |

The stability of host-guest complexes is underpinned by a variety of non-covalent interactions. researchgate.netsemanticscholar.org For an apolar guest like this compound within a hydrophobic cavity, the primary driving forces for association are the hydrophobic effect and van der Waals forces. The hydrophobic effect is an entropically driven process where the release of ordered water molecules from the host's cavity and the guest's surface into the bulk solvent leads to a net increase in entropy, favoring complex formation.

Inside the binding pocket, van der Waals forces, specifically London dispersion forces, become dominant. wikipedia.org These are weak, transient attractions arising from temporary fluctuations in electron density. wikipedia.org Although individually weak, the cumulative effect of these interactions over the large surface area of the guest molecule can lead to significant binding energy. Additionally, cation-π interactions, where a cation on the host interacts favorably with the electron-rich π-system of the aromatic guest, can contribute significantly to the binding energy in certain host systems. libretexts.org

Intermolecular Interactions in Crystal Engineering

Crystal engineering is the design and synthesis of crystalline solids with desired properties, based on an understanding of intermolecular interactions. mdpi.com The way this compound molecules pack in the solid state is determined by a delicate balance of several weak forces, which dictates the final crystal structure and its physical properties.

Van der Waals Forces : For nonpolar molecules, van der Waals forces are the most significant cohesive interactions responsible for holding the crystal lattice together. wikipedia.orgnih.gov The large surface area of the this compound molecule, particularly the flexible cyclopentyl group, allows for extensive van der Waals contacts between adjacent molecules, playing a primary role in the crystal packing. researchgate.net

π-π Stacking : Aromatic rings often interact through π-π stacking. libretexts.org The benzene (B151609) ring in this compound has a quadrupole moment, with an electron-rich π-face and an electron-poorer σ-framework. reddit.com Direct face-to-face stacking is often electrostatically unfavorable due to repulsion between the π-clouds. reddit.com Consequently, aromatic rings typically adopt offset-stacked or T-shaped (edge-to-face) arrangements to maximize attraction between the electron-rich face of one ring and the electron-poor edge of another. libretexts.org The methyl group is weakly electron-donating, which slightly increases the electron density of the π-system, further favoring these offset geometries. acs.orgacs.org Computational studies show that dispersion forces are a major contributor to the stabilization of these stacked structures. h-its.orgresearchgate.net

| Interaction Type | Typical Energy (kcal/mol) | Relevance to this compound |

|---|---|---|

| Van der Waals Forces | 0.5 - 2.0 | Primary cohesive force in the solid state due to large molecular surface area. wikipedia.org |

| π-π Stacking | 1.0 - 5.0 | Important for crystal packing, likely in offset or T-shaped geometries. libretexts.orgreddit.com |

| C-H···π Interactions | 0.5 - 1.5 | Weak, directional interactions that contribute to the stability of the crystal lattice. mdpi.com |

The precise arrangement of molecules in a crystal, as determined by the interplay of the non-covalent interactions described above, directly influences the macroscopic properties of the material. nih.govresearchgate.net For molecular crystals like that of this compound, properties such as melting point, density, hardness, and solubility are all consequences of the crystal packing.

An efficient packing arrangement that maximizes van der Waals contacts and optimizes π-π stacking interactions will result in a more stable crystal lattice, leading to a higher melting point and greater density. researchgate.net Conversely, inefficient packing due to awkward molecular shapes can lead to lower melting points. The relationship between molecular structure and crystal properties is complex; even small changes, such as altering the alkyl substituent (e.g., from cyclopentyl to cyclohexyl), can lead to significantly different packing motifs and, therefore, different physical properties. This principle is fundamental to designing molecular materials with specific thermal or mechanical characteristics. nih.gov

Environmental Chemical Pathways: Degradation Mechanisms of 1 Cyclopentyl 4 Methylbenzene

Photochemical Degradation Pathways

In the atmosphere, 1-Cyclopentyl-4-methylbenzene is expected to undergo photochemical degradation, primarily initiated by hydroxyl radicals (•OH). These highly reactive species are ubiquitous in the troposphere and are responsible for the breakdown of most volatile organic compounds (VOCs). The degradation process can proceed through several potential pathways.

One likely pathway is the abstraction of a hydrogen atom from the alkyl substituents. The benzylic hydrogen atoms on the methyl group and the tertiary hydrogen on the cyclopentyl ring are particularly susceptible to abstraction due to the stability of the resulting benzylic and tertiary radicals, respectively. libretexts.org Following hydrogen abstraction, the resulting alkyl radical reacts with molecular oxygen (O₂) to form a peroxy radical (RO₂•). This peroxy radical can then undergo further reactions, leading to the formation of various oxygenated products such as aldehydes, ketones, and alcohols.

Another potential photochemical degradation pathway involves the addition of a hydroxyl radical to the aromatic ring. This addition forms a hydroxycyclohexadienyl radical, which can then react with O₂. Subsequent reactions can lead to ring-opening and the formation of smaller, more oxidized organic compounds, or to the formation of phenolic derivatives. torontomu.ca The presence of two alkyl substituents on the benzene (B151609) ring influences the position of the hydroxyl radical attack.

Table 1: Potential Photochemical Degradation Products of this compound

| Precursor Compound | Initiating Radical | Potential Degradation Products |

| This compound | Hydroxyl Radical (•OH) | 4-Cyclopentylbenzaldehyde, 1-(4-Methylphenyl)cyclopentanol, Phenolic derivatives, Ring-opened dicarbonyls |

Biotransformation Mechanisms

In soil and aquatic environments, the primary degradation pathway for this compound is expected to be biotransformation mediated by microorganisms. Bacteria and fungi possess a diverse array of enzymes capable of metabolizing aromatic hydrocarbons. nih.gov The biotransformation of this compound can be initiated through two main routes: oxidation of the alkyl side chains or hydroxylation of the aromatic ring. scispace.com

Aerobic biodegradation often begins with the oxidation of the methyl group by monooxygenase or dioxygenase enzymes. nih.gov This leads to the formation of 4-cyclopentylbenzyl alcohol, which is further oxidized to 4-cyclopentylbenzaldehyde and then to 4-cyclopentylbenzoic acid. The benzoic acid derivative can then undergo ring cleavage, eventually leading to mineralization to carbon dioxide and water. scispace.com

Alternatively, the cyclopentyl ring can be the initial site of microbial attack. The degradation of cycloalkanes can be initiated by a monooxygenase, leading to the formation of a cyclopentanol (B49286) derivative. researchgate.net Subsequent oxidation steps can lead to the opening of the cyclopentyl ring.

Microbial hydroxylation of the aromatic ring is another significant biotransformation pathway. Dioxygenase enzymes can introduce two hydroxyl groups onto the benzene ring, forming a cis-dihydrodiol. nih.gov This intermediate is then dehydrogenated to form a catechol derivative, which is a key intermediate for subsequent aromatic ring cleavage by either ortho- or meta-cleavage pathways, ultimately leading to intermediates of central metabolism. scispace.com

The efficiency of biotransformation is influenced by various environmental factors, including the presence of suitable microbial populations, oxygen availability, temperature, pH, and the presence of other nutrients. wur.nl Under anaerobic conditions, the degradation of aromatic hydrocarbons is also possible but generally occurs at a slower rate and involves different enzymatic pathways. wur.nl

Table 2: Key Enzymes and Intermediates in the Postulated Biotransformation of this compound

| Initial Reaction | Key Enzyme Type | Key Intermediates |

| Methyl group oxidation | Monooxygenase | 4-Cyclopentylbenzyl alcohol, 4-Cyclopentylbenzoic acid |

| Aromatic ring hydroxylation | Dioxygenase | cis-dihydrodiol, Catechol derivatives |

| Cyclopentyl ring oxidation | Monooxygenase | 1-(4-Methylphenyl)cyclopentanol |

Abiotic Transformation Processes in Environmental Matrices

In addition to photochemical degradation and biotransformation, this compound can undergo abiotic transformation processes in various environmental matrices, primarily in soil and sediment. The key abiotic processes are sorption, desorption, and potentially hydrolysis, although the latter is less likely for this compound due to the absence of hydrolyzable functional groups.

Sorption to soil organic matter and clay particles is a significant process that affects the fate and transport of hydrophobic organic compounds like this compound. mdpi.com The extent of sorption is influenced by the organic carbon content of the soil, the clay content and type, and the physicochemical properties of the compound itself, such as its octanol-water partition coefficient (Kow). Higher organic matter content generally leads to stronger sorption, which can reduce the bioavailability of the compound for microbial degradation and its mobility in the subsurface. mdpi.com

Desorption is the reverse process of sorption, where the compound is released from the soil or sediment particles back into the aqueous phase. The balance between sorption and desorption determines the concentration of the compound in the soil porewater and, consequently, its potential for leaching into groundwater.

While this compound itself is not readily susceptible to hydrolysis, some of its degradation products, particularly any esters that might be formed through further environmental reactions, could be. However, direct abiotic oxidation in soil and water under typical environmental conditions is generally a slow process compared to microbial degradation.

Table 3: Factors Influencing Abiotic Transformation of this compound in Soil